molecular formula C18H15N3O3S2 B2798737 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-68-3

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2798737
CAS No.: 864918-68-3
M. Wt: 385.46
InChI Key: ZLPRGKHHBGOMSH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel synthetic compound designed for medicinal chemistry and drug discovery research. It features a hybrid structure combining a 1,3-benzodioxole unit and a 1,3,4-thiadiazole ring linked via a thioacetamide bridge. This molecular architecture is of significant interest in the development of new therapeutic agents. Compounds containing the 1,3-benzodioxole (or benzodioxolylmethyl) scaffold have demonstrated promising antitumor activities in scientific studies. Research on similar structures has shown potent growth inhibition against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and MCF-7 (breast cancer), with mechanisms that can include the induction of apoptosis and cell cycle arrest . Furthermore, the 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Hybrid molecules incorporating this pharmacophore have been extensively investigated for their potent antibacterial and anti-inflammatory properties . Some 1,3,4-thiadiazole derivatives exhibit significant efficacy against multidrug-resistant bacterial strains, such as Staphylococcus aureus and Bacillus subtilis , and have shown the ability to inhibit protein denaturation, a common pathway in anti-inflammatory testing . This compound is intended for research purposes only, specifically for in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-11-4-2-3-5-13(11)17-20-18(26-21-17)25-9-16(22)19-12-6-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPRGKHHBGOMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure comprising:

  • A benzo[d][1,3]dioxole moiety, known for its role in various biological activities.
  • A thiadiazole ring, which is often associated with antimicrobial and anti-inflammatory properties.
  • An o-tolyl group that may contribute to its lipophilicity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Thiadiazole compounds have been shown to inhibit the growth of various bacteria and fungi. In particular, compounds containing the thiadiazole ring have demonstrated activity against Escherichia coli and Staphylococcus aureus with IC50 values ranging from 0.01 to 34.4 μM .

2. Antiviral Potential

Research has highlighted the potential of thiadiazole derivatives in antiviral applications. For example:

  • Compounds similar to this compound showed inhibitory effects on the SARS-CoV-2 protease with low micromolar IC50 values . This suggests a promising avenue for developing antiviral agents targeting viral proteases.

3. Cytotoxicity and Cellular Viability

Studies assessing the cytotoxic effects of related compounds have provided insights into their safety and therapeutic index:

  • The cytotoxicity of thiadiazole derivatives was evaluated on human cell lines (e.g., MRC-5), showing dose-dependent reductions in cell viability. Notably, some compounds exhibited over 90% inhibition at concentrations as low as 0.01 μM .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and viral replication.
  • Interference with Cellular Processes: The compound may disrupt cellular signaling pathways or induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures:

StudyCompoundBiological ActivityIC50
k3Inhibition of SARS-CoV-2 protease0.01 μM
m11Antimicrobial against E. coli33 nM
A2Cytotoxicity in MRC-5 cells10 μM

These studies underscore the potential therapeutic applications of thiadiazole derivatives in treating infections and possibly cancer.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiadiazole derivative. Its molecular formula is C20H18N4O3SC_{20}H_{18}N_4O_3S, with a molecular weight of approximately 398.5 g/mol. The presence of sulfur and nitrogen heterocycles contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including gram-positive and gram-negative bacteria. For instance, derivatives of thiadiazoles have shown effectiveness against Mycobacterium bovis with a minimum inhibitory concentration (MIC) as low as 31.25 μg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Thiadiazole derivatives are known to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the ability of similar compounds to affect metabolic pathways in cancer cells, suggesting their utility in chemotherapeutic applications .

Neuroprotective Effects

Given the structural characteristics of thiadiazoles and their derivatives, there is growing interest in their neuroprotective effects. Some studies suggest that these compounds may inhibit enzymes like acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Photochemical Applications

Recent investigations into the photochemical properties of compounds related to this compound have revealed their potential use in photonic devices. The ability to undergo ring contractions under light exposure opens avenues for developing materials that can change properties based on light stimuli .

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing various functional materials due to its reactive thiol group. This characteristic allows for the modification of surfaces or the creation of nanostructures with specific electronic or optical properties .

Case Studies and Research Findings

StudyFocusFindings
MDPI (2020)Antimicrobial ActivityDemonstrated significant inhibition against bacterial strains with MIC values indicating potency .
ACS Publications (2023)Anticancer PropertiesReported cytotoxic effects on cancer cell lines; potential for drug development .
De Gruyter (2024)Photochemical PropertiesExplored photochemical behavior leading to new material applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives are evaluated below based on core scaffolds, substituents, biological activity, and synthetic routes.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Applications Synthesis Route
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide 1,2,4-Thiadiazole + benzodioxole o-tolyl (2-methylphenyl), thioether linkage Potential enzyme/receptor modulation Likely via carbodiimide-mediated coupling
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Thiazolo-triazole + benzodioxole p-tolyl (4-methylphenyl), triazole-thioether Antiproliferative, antimicrobial Multi-step cyclization and coupling
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Thiazolidinone + benzodioxole Chloroacetamide, dioxothiazolidinone Probable kinase inhibition Condensation and alkylation
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzimidazole + benzodioxole Benzimidazole-alkyl, acetamide IDO1 enzyme inhibition EDC/HOBt-mediated amidation
ASN90 (O-GlcNAcase inhibitor) Piperazine-thiadiazole + benzodioxole Piperazine-ethyl, thiadiazole Neuroprotective (tauopathy, synucleinopathy) Multi-step heterocyclic assembly

Key Comparative Insights

Core Scaffold Diversity: The target compound’s 1,2,4-thiadiazole core distinguishes it from analogs with thiazolo-triazole () or thiazolidinone () systems. Thiadiazoles are known for their sulfur-driven redox activity and stability under physiological conditions, whereas thiazolidinones are associated with anti-inflammatory and antimicrobial properties . The benzodioxole moiety is conserved across multiple analogs, suggesting its critical role in enhancing bioavailability or binding affinity through π-π stacking or hydrogen bonding .

Thioether vs. Chloroacetamide: The thioether linkage in the target compound offers greater metabolic stability than the chloroacetamide in , which may undergo nucleophilic substitution .

Synthetic Strategies :

  • Carbodiimide-based coupling (e.g., EDC/HOBt) is a common method for acetamide bond formation, as seen in and .
  • Heterocyclic assembly (e.g., thiadiazole or triazole formation) often involves cyclocondensation or azide-alkyne click chemistry, as described in and .

Biological Implications :

  • Thiadiazole derivatives (e.g., ASN90 in ) demonstrate neuroprotective activity via enzyme inhibition, suggesting the target compound could share similar mechanisms .
  • Benzimidazole-containing analogs () show potent enzyme inhibition (e.g., IDO1), highlighting the impact of nitrogen-rich heterocycles on bioactivity .

Research Findings and Data

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~435 g/mol (estimated) 444.52 g/mol 368.79 g/mol
logP (Lipophilicity) ~3.5 (predicted) 3.2 (experimental) 2.8 (experimental)
Solubility Low (DMSO-soluble) Moderate (aqueous/organic mix) Low (organic solvents)

Q & A

Q. What are the optimal synthetic conditions for preparing N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation of benzo[d][1,3]dioxole derivatives with thiadiazole intermediates under nitrogen atmosphere to prevent oxidation .
  • Solvent optimization : Dimethylformamide (DMF) or acetonitrile is used to enhance reactivity, with triethylamine as a base to neutralize byproducts .
  • Temperature control : Reactions are often conducted at 60–80°C for 6–12 hours to balance yield and purity .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures >95% purity. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm connectivity of the benzodioxole, thiadiazole, and acetamide moieties .
  • Mass spectrometry (HRMS) for molecular weight verification and fragmentation pattern analysis .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the thioether bridge .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase or cyclooxygenase) using spectrophotometric methods at 1–100 µM concentrations .
  • Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
  • Control compounds : Compare with structurally related thiadiazoles or benzodioxoles to establish baseline activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Orthogonal assays : Validate in vitro hits using ex vivo tissue models (e.g., rat liver microsomes) to assess metabolic stability .
  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability via LC-MS/MS after oral/intravenous administration .
  • Structural analogs : Synthesize derivatives with modified thiadiazole substituents to isolate activity-contributing groups .

Q. What strategies address stereochemical challenges in synthesis?

  • Chiral resolution : Use enantioselective catalysts (e.g., BINOL-derived ligands) during key steps like thioether bond formation .
  • Dynamic NMR : Characterize rotational barriers of the thioacetamide group to assess conformational stability .
  • X-ray analysis : Resolve crystal structures of intermediates to guide stereochemical assignments .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Systematic substitution : Replace the o-tolyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to probe electronic effects .
  • Fragment-based design : Test truncated analogs (e.g., benzodioxole-thiadiazole fragments) to identify pharmacophoric elements .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like COX-2 .

Q. What methodologies mitigate purification challenges for this hydrophobic compound?

  • Gradient elution : Use reverse-phase HPLC with acetonitrile/water gradients (10–90% over 30 min) .
  • Solvent recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal yield .
  • Microwave-assisted extraction : Improve solubility using DMF at elevated temperatures (100°C) .

Q. How can reaction mechanisms for thiadiazole-thioacetamide coupling be elucidated?

  • Kinetic studies : Monitor reaction rates under varying temperatures/pH to infer nucleophilic substitution (SN2) pathways .
  • Isotopic labeling : Use ³⁵S-labeled thiadiazoles to track sulfur transfer during coupling .
  • Computational DFT : Calculate transition-state energies for key steps (e.g., CS bond formation) using Gaussian09 .

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